(Z)-6-Nonenoic acid methyl ester (Z)-6-Nonenoic acid methyl ester (Z)-6-Nonenoic acid methyl ester is a natural product found in Nicotiana tabacum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18513246
InChI: InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4-
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

(Z)-6-Nonenoic acid methyl ester

CAS No.:

Cat. No.: VC18513246

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

(Z)-6-Nonenoic acid methyl ester -

Specification

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name methyl (Z)-non-6-enoate
Standard InChI InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4-
Standard InChI Key IAXJWKAHMIYBRY-PLNGDYQASA-N
Isomeric SMILES CC/C=C\CCCCC(=O)OC
Canonical SMILES CCC=CCCCCC(=O)OC

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

(Z)-6-Nonenoic acid methyl ester belongs to the class of fatty acid methyl esters (FAMEs), featuring a nine-carbon backbone with a cis-configured double bond between carbons 6 and 7. The ester functional group is located at the terminal methyl end, forming a methyl non-6-enoate structure. The Z-stereochemistry is critical to its molecular interactions and physicochemical behavior .

Table 1: Molecular Identifiers of (Z)-6-Nonenoic Acid Methyl Ester

PropertyValueSource
IUPAC Namemethyl (Z)-non-6-enoate
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
CAS Registry Number41654-17-5
SMILESCC/C=C\CCCCC(=O)OC
InChIKeyIAXJWKAHMIYBRY-PLNGDYQASA-N

Stereochemical Considerations

The Z-configuration of the double bond introduces a kink in the hydrocarbon chain, influencing packing efficiency in lipid matrices and solubility profiles. This stereochemistry is preserved in natural isolates, as evidenced by its identification in tobacco .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived computational data provide insights into the compound’s behavior under standard conditions :

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP33.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count7
Topological Polar Surface Area26.3 Ų
Heavy Atom Count12

The compound’s moderate lipophilicity (XLogP3 = 3.2) suggests solubility in organic solvents, while the absence of hydrogen bond donors aligns with typical ester behavior.

Synthesis and Production

Challenges in Stereochemical Control

Achieving the Z-configuration necessitates catalysts or reaction conditions that minimize isomerization. Metal-mediated cross-couplings or enzymatic methods could be explored, though further research is needed to optimize yields .

Natural Occurrence and Biological Significance

Identification in Nicotiana tabacum

(Z)-6-Nonenoic acid methyl ester has been reported in tobacco as part of the LOTUS natural products database . Its role in plant biology remains underexplored but may involve lipid signaling or defense mechanisms.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

A ¹³C NMR spectrum (Source: R. Rupprecht, BASF Ludwigshafen) reveals key signals:

  • Carbonyl carbon (C=O): ~170 ppm

  • Olefinic carbons (C6–C7): 125–130 ppm

  • Methoxy group (OCH₃): ~51 ppm .

Mass Spectrometry (MS)

GC-MS analysis (Source: D3-1980-877-26) shows a molecular ion peak at m/z 170.13 (M⁺), with fragmentation patterns consistent with α-cleavage adjacent to the ester group .

Related Compounds and Isomers

4-Nonenoic Acid Methyl Ester (CAS 20731-19-5)

This structural isomer features a double bond at the fourth position. While similar in molecular weight (170.25 g/mol), its physicochemical properties differ due to altered chain geometry.

Table 3: Comparison of Isomeric Methyl Esters

Property(Z)-6-Nonenoic Acid Methyl Ester4-Nonenoic Acid Methyl Ester
Double Bond PositionC6–C7C4–C5
XLogP33.23.5 (estimated)
Natural SourceNicotiana tabacumHumulus lupulus (hops)

Applications and Industrial Relevance

Flavor and Fragrance Industry

The compound’s volatility and ester functional group make it a candidate for synthetic flavorants, though commercial use remains undocumented.

Biochemical Research

As a FAME, it serves as a model compound for studying lipid metabolism and enzyme specificity in ester hydrolysis .

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